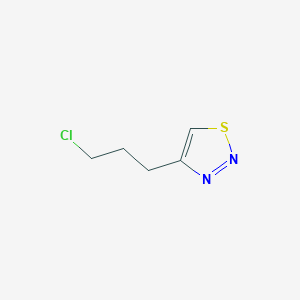

4-(3-chloropropyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-(3-chloropropyl)thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTUIUMVFRAUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloropropyl Thiosemicarbazide

The precursor 3-chloropropyl thiosemicarbazide can be synthesized via condensation of thiocarbohydrazide with 3-chloropropionaldehyde under acidic conditions. Reaction parameters such as solvent (e.g., ethanol), temperature (60–80°C), and catalytic HCl influence yield and purity.

Cyclization to Form the Thiadiazole Core

Cyclization of the thiosemicarbazide derivative is achieved using dehydrating agents like polyphosphoric acid (PPA) or methane sulfonic acid. For example, heating 3-chloropropyl thiosemicarbazide with PPA at 120°C for 6–8 hours induces ring closure, forming the 1,2,3-thiadiazole nucleus. Yields for analogous reactions range from 60–75%, contingent on substituent steric effects and reagent stoichiometry.

Hurd-Mori Reaction with α,β-Unsaturated Carbonyl Derivatives

The Hurd-Mori reaction, employing α,β-unsaturated ketones and thiosemicarbazides, is a classical route to 1,2,3-thiadiazoles. Introducing a 3-chloropropyl group at the β-position of the ketone enables direct incorporation into the thiadiazole ring.

Preparation of 3-Chloropropyl Vinyl Ketone

3-Chloropropyl vinyl ketone is synthesized via Friedel-Crafts acylation of allyl chloride with acetyl chloride in the presence of AlCl₃. This yields a β-chlorinated enone, which serves as the dienophile in the Hurd-Mori cyclization.

Cyclocondensation with Thiosemicarbazide

Reacting the enone with thiosemicarbazide in HCl/EtOH at 0–5°C initiates cyclization. Subsequent treatment with NaNO₂ generates the diazo intermediate, which rearranges to the 1,2,3-thiadiazole. This method typically achieves yields of 50–65%, with the chloropropyl group retained at position 4.

Halogenation of Propyl-Substituted Thiadiazoles

Post-synthetic chlorination offers an alternative route, particularly if the propyl group is introduced prior to halogenation.

Synthesis of 4-Propyl-1,2,3-Thiadiazole

4-Propyl-1,2,3-thiadiazole is prepared via cyclization of propyl-substituted thiosemicarbazides (as in Section 1). Alternatively, Suzuki-Miyaura coupling of a halogenated thiadiazole with propylboronic acid could install the alkyl chain, though this requires a pre-functionalized thiadiazole.

Radical Chlorination of the Propyl Sidechain

Exposing 4-propyl-1,2,3-thiadiazole to Cl₂ gas under UV light induces radical chlorination at the terminal carbon. Reaction conditions (e.g., solvent: CCl₄, temperature: 25–40°C) must be optimized to minimize over-chlorination. Gas chromatography data from analogous chlorinations report 70–80% selectivity for the 3-chloro isomer.

Adaptation of 1,2,5-Thiadiazole Patent Methods

Patent US3391152A details the synthesis of 3-chloro-1,2,5-thiadiazoles via aminoacetonitrile and sulfur chlorides. While targeting a different regioisomer, this method’s principles can be extrapolated.

Modified Starting Material: 3-Chloropropylacetonitrile

Replacing aminoacetonitrile with 3-chloropropylacetonitrile in the patented procedure could yield a 4-chloropropyl-1,2,5-thiadiazole. However, adjusting the reaction to favor 1,2,3-thiadiazole formation would require altering the cyclization mechanism, potentially via thiophilic reagents like Lawesson’s reagent.

Solvent and Temperature Optimization

The patent emphasizes dimethylformamide (DMF) as the solvent and low temperatures (0–5°C) to control exothermic reactions. For 1,2,3-thiadiazole synthesis, elevated temperatures (50–70°C) and polar aprotic solvents (e.g., DMSO) might favor the desired ring closure.

Mechanistic and Kinetic Considerations

Ring-Closure Dynamics

Cyclization reactions (e.g., Hurd-Mori) proceed via a diazo-thioketone intermediate, which undergoes-sigmatropic rearrangement to form the thiadiazole. Steric hindrance from the 3-chloropropyl group may slow this step, necessitating prolonged reaction times.

Chlorine Incorporation Efficiency

Electrophilic chlorination (e.g., using SOCl₂) of a hydroxylated propyl precursor achieves higher atom economy compared to radical methods. For example, treating 4-(3-hydroxypropyl)-1,2,3-thiadiazole with SOCl₂ at reflux converts the hydroxyl group to chloride in >90% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 3-Chloropropyl thiosemicarbazide | Polyphosphoric acid | 65–75 | 85–90 |

| Hurd-Mori Reaction | 3-Chloropropyl vinyl ketone | Thiosemicarbazide/HCl | 50–65 | 80–85 |

| Post-Synthetic Chlorination | 4-Propyl-1,2,3-thiadiazole | Cl₂/UV | 70–80 | 75–80 |

| Patent Adaptation | 3-Chloropropylacetonitrile | SCl₂/DMF | 40–55 | 60–70 |

Challenges and Optimization Strategies

-

Regioselectivity : Competing formation of 1,2,5-thiadiazole isomers (as in patent methods) necessitates chiral auxiliaries or directing groups.

-

Side Reactions : Over-chlorination during radical reactions can be mitigated using stoichiometric Cl₂ and radical inhibitors like BHT.

-

Purification : Steam distillation (as described in US3391152A ) effectively isolates volatile thiadiazoles, while column chromatography resolves non-volatile byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur and nitrogen atoms.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives of 4-(3-chloropropyl)-1,2,3-thiadiazole have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like fluconazole .

Antiviral Potential

Recent studies have highlighted the antiviral potential of thiadiazoles. Specifically, compounds similar to this compound have demonstrated activity against viral infections, including those caused by the Tobacco Mosaic Virus (TMV). The incorporation of specific functional groups has been shown to enhance the antiviral efficacy of these compounds .

Anticancer Properties

Thiadiazoles are also being investigated for their anticancer properties. Preliminary studies suggest that this compound derivatives can induce apoptosis in cancer cells through various mechanisms. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiadiazole ring can significantly influence their cytotoxic effects against different cancer cell lines .

Agricultural Applications

Pesticidal Activity

The pesticidal properties of thiadiazoles are noteworthy. This compound has been evaluated for its insecticidal activity against agricultural pests. Studies show that certain derivatives exhibit potent insecticidal effects while being less toxic to beneficial insects, making them suitable candidates for environmentally friendly pest control solutions .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Kadi et al. evaluated a series of thiadiazole derivatives including this compound against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics .

- Antiviral Activity Assessment : Research published in MDPI demonstrated that certain modifications on the thiadiazole ring enhanced the protective effects against TMV by up to 76% at specific concentrations .

- Insecticidal Properties Evaluation : A field study assessed the effectiveness of this compound derivatives in controlling pest populations in crops. Results showed a marked decrease in pest density with minimal impact on non-target species .

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiadiazoles

Substituent Effects on Bioactivity

- 4-Cyclopropyl-1,2,3-thiadiazole: In necroptosis inhibition studies, the cyclopropyl-substituted thiadiazole (compound 4) acted as a bioisostere for pyrrole derivatives, sharing similar cellular activity profiles. However, its mode of action differed significantly from other inhibitors like (±)-1, highlighting the role of substituent bulk and electronic properties in target engagement .

- 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole (CAS 13242-92-7): This analog contains a branched chloroalkyl chain (methyl group at the 2-position). The methyl group increases steric hindrance, which may reduce metabolic degradation compared to the linear chloropropyl chain in the target compound. No direct bioactivity data are provided, but such structural modifications often impact pharmacokinetics .

4,5-Disubstituted-1,2,3-Thiadiazoles :

Compounds like 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole demonstrated potent anti-tubulin activity, comparable to combretastatin A-4 (CA-4). The methoxy and hydroxymethoxy groups enhance π-π stacking with tubulin, a feature absent in 4-(3-chloropropyl)-1,2,3-thiadiazole. This suggests that chloropropyl substitution may prioritize cytotoxicity over microtubule disruption .

Comparison with Thiazole Analogs

- 4-(3-Chloropropyl)-1,3-thiazole (CAS 1484416-75-2) :

The thiazole ring (one sulfur, one nitrogen) differs electronically from the thiadiazole (one sulfur, two nitrogens). Thiadiazoles generally exhibit higher polarity and stronger hydrogen-bonding capacity, which could enhance target affinity. The molecular weight of the thiazole analog (161.65 g/mol) is lower than typical thiadiazoles, influencing solubility and diffusion rates .

Cytotoxicity and Selectivity

- Anti-Tubulin Activity: Disubstituted thiadiazoles with aromatic groups (e.g., trimethoxyphenyl) showed IC50 values in the nanomolar range against cancer cells, whereas this compound’s activity remains uncharacterized in the evidence. The chloropropyl chain may confer moderate cytotoxicity but lower specificity compared to methoxy-substituted analogs .

- Necroptosis Inhibition :

Thiadiazoles with rigid substituents (e.g., cyclopropyl) inhibit necroptosis via a distinct pathway compared to pyrrole derivatives. The chloropropyl variant’s flexible chain might reduce efficacy in this context, underscoring the need for substituent optimization .

Metabolic Stability

- highlights that both pyrrole and thiadiazole inhibitors share similar metabolic stability profiles in liver microsomes. However, branched analogs like 5-(3-chloro-2-methylpropyl)-1,2,3-thiadiazole may exhibit enhanced stability due to steric protection of the chlorine atom .

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₆H₈ClN₂S | ~177 (inferred) | Linear chloropropyl |

| 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole | C₆H₉ClN₂S | 176.67 | Branched chloropropyl |

| 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole | C₁₃H₁₅N₂O₅S | 311.34 | Aromatic methoxy groups |

Biological Activity

4-(3-Chloropropyl)-1,2,3-thiadiazole is a derivative of the thiadiazole class of compounds, which has garnered considerable attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNS. The presence of the chloropropyl group enhances its lipophilicity, which may influence its biological interactions. The thiadiazole ring contributes to its stability and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiadiazoles have shown significant antimicrobial properties against various pathogens. Studies suggest that derivatives like this compound can inhibit bacterial growth effectively due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Anticancer Properties : Compounds in the thiadiazole class have been investigated for their anticancer potential. For instance, derivatives have demonstrated growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) with IC values indicating potent activity . The mechanism often involves cell cycle arrest and induction of apoptosis.

- Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it can inhibit COX enzymes leading to decreased production of inflammatory mediators .

- DNA Interaction : Thiadiazoles can intercalate into DNA or bind to specific nucleic acid structures, affecting replication and transcription processes in target cells .

Research Findings

A summary of relevant studies on the biological activities of this compound is presented below:

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of thiadiazole derivatives revealed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli with promising results indicating its potential as an antibacterial agent .

- Anticancer Activity : In a recent investigation involving various cancer cell lines, this compound demonstrated notable cytotoxic effects. Specifically, it showed a marked reduction in cell viability in MCF-7 cells through the induction of apoptosis pathways .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(3-chloropropyl)-1,2,3-thiadiazole be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, pH, and reagent stoichiometry. For example, POCl₃ is often used to activate carbonyl groups in cyclization reactions, requiring reflux conditions (90–100°C) and precise pH adjustment during workup (e.g., ammonia neutralization) to precipitate the product . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Recrystallization from DMSO/water (2:1) improves final purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloropropyl chain) and confirms thiadiazole ring integrity.

- FT-IR : Detects S–N and C–Cl stretching vibrations (e.g., ~650 cm⁻¹ for C–Cl) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₅H₆ClN₂S, MW 176.67) .

- X-ray Crystallography : Resolves planar thiadiazole geometry and substituent orientation .

Q. How does the chloropropyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The chloropropyl group enhances lipophilicity (logP ~2.5–3.0) and reactivity as an alkylating agent. Chlorine’s electronegativity polarizes the thiadiazole ring, increasing susceptibility to nucleophilic substitution. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water, critical for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Use 2D/3D-QSAR to correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity. Hydrophobic and electrostatic descriptors dominate binding affinity in HIV-RT inhibition studies .

- Bioisosteric Replacement : Replace the chloropropyl chain with cyclopropyl or thienyl groups to modulate steric and electronic effects, as seen in necroptosis inhibitors .

- Docking Simulations : Identify binding poses in target proteins (e.g., reverse transcriptase, kinases) using AutoDock or Schrödinger .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for necroptosis) and stimuli (e.g., TNF-α/Z-VAD) to minimize variability .

- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in IC₅₀ values .

- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute Fukui indices, identifying electrophilic sites (e.g., C-4 on the thiadiazole ring) .

- NBO Analysis : Quantify charge distribution; the chlorine atom withdraws electron density, activating the β-carbon of the propyl chain for nucleophilic attack .

- MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Q. What mechanistic insights explain the alkylating activity of this compound in biological systems?

- Methodological Answer :

- Covalent Binding Assays : Use LC-MS to detect adducts with nucleophilic residues (e.g., cysteine thiols in proteins or glutathione). The chloropropyl group forms stable covalent bonds, disrupting enzyme function .

- DNA Interaction Studies : Gel electrophoresis reveals interstrand crosslinks via chloroalkyl intermediates, akin to nitrogen mustard agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.